molecular formula C16H23NO B3954147 4-methyl-1-(2-phenylbutanoyl)piperidine

4-methyl-1-(2-phenylbutanoyl)piperidine

Cat. No.: B3954147
M. Wt: 245.36 g/mol
InChI Key: PDNOWSZGNVOOPG-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-phenylbutanoyl)piperidine is a piperidine derivative characterized by a methyl group at the 4-position of the piperidine ring and a 2-phenylbutanoyl substituent at the 1-position. Piperidine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery and agrochemical applications. The 2-phenylbutanoyl moiety introduces aromatic and aliphatic flexibility, which may influence binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-3-15(14-7-5-4-6-8-14)16(18)17-11-9-13(2)10-12-17/h4-8,13,15H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNOWSZGNVOOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of piperidine derivatives are highly dependent on substituents. Below is a detailed comparison of 4-methyl-1-(2-phenylbutanoyl)piperidine with key analogs:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituents at 1-Position Biological Activity/Properties Key Findings References
This compound 2-Phenylbutanoyl Not explicitly reported Hypothesized to exhibit intermediate lipophilicity due to aliphatic chain.
4-Methyl-1-((4-nitrophenyl)sulphonyl)piperidine (3c) 4-Nitrobenzenesulfonyl Synthetic intermediate High yield (87%); characterized by NMR. No direct bioactivity reported.
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (6) Benzenesulfonyl with pyrazole group Anti-proliferative activity Lower-than-expected activity against tumor cell lines (IC50 >10 µM).
4-Methyl-1-(1-oxooctyl)piperidine (4f) 1-Oxooctyl Insect repellent Moderate repellency (25 µmol/cm²: 43-day protection). Less potent than DEET.
4-Methyl-1-(1-oxo-10-undecylenyl)piperidine (4n) 1-Oxo-10-undecylenyl Insect repellent High repellency (73-day protection at 25 µmol/cm²).
Piperidine derivatives with biphenyl esters (e.g., COB-3, PPB-6) Small alkyl + biphenyl ester Neuronal nicotinic receptor modulation Improved potency (14-fold) and reduced off-target effects vs. phenylpropyl analogs.
4-Methyl-1-(2-naphthylsulfonyl)piperidine 2-Naphthylsulfonyl Synthetic intermediate Molecular weight 289.39; supplier data available.
Antidiabetic piperidine derivative (Fig. 30) Tetramethylbenzyl-piperidine α-Amylase inhibition, antioxidant 97.3% α-amylase inhibition (vs. 61.7% for acarbose). Low toxicity in silico.

Key Observations:

Substituent Effects on Bioactivity: Acyl vs. Aromatic vs. Aliphatic Chains: The 2-phenylbutanoyl group in the target compound combines aromatic (phenyl) and flexible aliphatic (butanoyl) components, which may balance target binding and pharmacokinetics. In contrast, purely aromatic substituents (e.g., naphthylsulfonyl in ) may reduce solubility.

Pharmacological Profiles: Piperidine derivatives with small alkyl groups and bulky esters (e.g., COB-3) demonstrate enhanced selectivity for neuronal targets, while larger substituents (e.g., phenylpropyl in KAB-18) increase off-target effects . The antidiabetic piperidine derivative highlights the importance of bulky aromatic groups (tetramethylbenzyl) for enzyme inhibition, suggesting that the 2-phenylbutanoyl group in the target compound could similarly enhance interactions with enzymes like α-amylase.

DEET analogs (e.g., 4n ) outperform the target compound’s hypothetical repellency, indicating that longer aliphatic chains (e.g., undecylenyl) are critical for prolonged protection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-1-(2-phenylbutanoyl)piperidine
Reactant of Route 2
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4-methyl-1-(2-phenylbutanoyl)piperidine

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